3-Chloro-4-(trichloromethyl)benzoyl chloride
Overview
Description
3-Chloro-4-(trichloromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3Cl4O. It is a chlorinated derivative of benzoyl chloride and is characterized by the presence of both chloro and trichloromethyl groups attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trichloromethyl)benzoyl chloride typically involves the chlorination of 3-chlorotoluene. The process includes the following steps:
Chlorination of 3-chlorotoluene: 3-chlorotoluene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3-chloro-4-(trichloromethyl)toluene.
Oxidation: The resulting 3-chloro-4-(trichloromethyl)toluene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and oxidation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trichloromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-4-(trichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-chloro-4-(trichloromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Water or aqueous solutions of acids or bases.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- 3-Chloro-4-(trichloromethyl)benzoic acid
- 3-Chloro-4-(trichloromethyl)benzyl alcohol
Scientific Research Applications
Chemistry: 3-Chloro-4-(trichloromethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of dyes and pigments.
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated benzoyl derivatives on biological systems. It is also investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including UV stabilizers and polymer additives. It is also employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trichloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substitution products. The presence of electron-withdrawing chloro and trichloromethyl groups enhances its reactivity by increasing the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
- Benzoyl chloride: Lacks the chloro and trichloromethyl groups, making it less reactive.
- 3-Chloro-4-(trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and applications.
- 4-Chloro-3-(trichloromethyl)benzoyl chloride: Similar structure but with different positioning of the chloro group, leading to variations in chemical behavior.
Uniqueness: 3-Chloro-4-(trichloromethyl)benzoyl chloride is unique due to the presence of both chloro and trichloromethyl groups, which significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-chloro-4-(trichloromethyl)benzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPKSMDARIGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257558 | |
Record name | 3-Chloro-4-(trichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175283-91-7 | |
Record name | 3-Chloro-4-(trichloromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175283-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(trichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.